2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol
Description
The compound “2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol” is a complex organic molecule. It contains a 2-azabicyclo[2.2.1]heptane core, which is a type of azabicyclic compound . This core structure is a bicyclic compound (a molecule with two rings) that includes a nitrogen atom .
Synthesis Analysis
The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, which are related to the compound , has been achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of “2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol” is based on the 2-azabicyclo[2.2.1]heptane core, which is a seven-membered ring structure with one nitrogen atom . The “2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol” compound also contains an ethanol group and a methylamino group attached to the bicyclic core .Chemical Reactions Analysis
The compound “2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol” can be involved in various chemical reactions due to its complex structure. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Future Directions
The future directions for research on “2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol” could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential applications in various fields. The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes, is a particularly promising area of research .
properties
IUPAC Name |
2-[2-azabicyclo[2.2.1]heptan-7-yl(methyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11(4-5-12)9-7-2-3-8(9)10-6-7/h7-10,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHXBXAIGPNZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1C2CCC1NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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